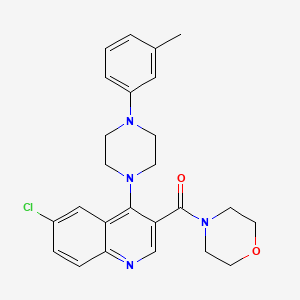

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone

Description

This compound belongs to the quinoline-carboxamide class, characterized by a 6-chloroquinoline core substituted at position 4 with a 4-(m-tolyl)piperazine moiety and at position 3 with a morpholino-methanone group. Its molecular formula is C₂₅H₂₆ClN₃O₂ (calculated molecular weight: 435.95 g/mol).

Properties

IUPAC Name |

[6-chloro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN4O2/c1-18-3-2-4-20(15-18)28-7-9-29(10-8-28)24-21-16-19(26)5-6-23(21)27-17-22(24)25(31)30-11-13-32-14-12-30/h2-6,15-17H,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINNZPHWCJQIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials often include 6-chloroquinoline and m-tolylpiperazine, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone is studied for its potential as a building block for the synthesis of more complex molecules. It may also be used as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to evaluate its efficacy and safety in treating diseases.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substitutions on the quinoline core, piperazine linker, and terminal groups. Key comparisons include:

Key Observations:

Chloro vs.

Piperazine Modifications: The 4-(m-tolyl)piperazine group in the target compound introduces aromaticity and steric bulk, which could influence receptor binding compared to sulfonyl (e.g., ) or alkyl-substituted (e.g., ) piperazines.

Terminal Group Variations: Morpholino-methanone (target compound) offers a balance of rigidity and hydrogen-bonding capacity, contrasting with the sulfonamide or piperidine groups in analogs . Trifluoromethoxy substitution () is associated with enhanced metabolic resistance and electron-withdrawing effects.

Biological Activity

The compound (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone , also known by its chemical formula , represents a novel class of quinoline derivatives. This compound has drawn attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including:

- Antimicrobial Activity

- Anticancer Potential

- Neuropharmacological Effects

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating a series of similar compounds demonstrated that certain derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperazine and morpholine moieties enhances the interaction with microbial targets, potentially increasing efficacy.

Anticancer Potential

In vitro studies have suggested that this compound may inhibit cancer cell proliferation. For instance, a derivative with a similar structure was found to induce apoptosis in human cancer cell lines, with IC50 values indicating effective concentration levels. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Neuropharmacological Effects

The piperazine ring is known for its influence on neurotransmitter systems. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer efficacy of a related quinoline derivative in human breast cancer cells. The compound was administered at varying concentrations, revealing an IC50 value of 15 µM, indicating significant cytotoxicity against the MCF-7 cell line. The study utilized flow cytometry to assess apoptosis rates, which were markedly increased in treated cells compared to controls.

Mechanistic Insights

The mechanism of action for this compound is hypothesized to involve:

- Inhibition of Topoisomerase Enzymes : Similar quinoline derivatives have been shown to inhibit topoisomerase II, crucial for DNA replication.

- Interaction with Cell Signaling Pathways : The presence of morpholino and piperazine groups may facilitate binding to specific receptors or enzymes involved in cellular signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.